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Compound of Interest

Compound Name: Methyl citrate

Cat. No.: B3326548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl
citrate, with a primary focus on trimethyl citrate due to the extensive availability of
experimental data. It includes detailed analyses of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a
valuable resource for researchers and professionals involved in the identification,
characterization, and quality control of citric acid esters.

Introduction to Methyl Citrates

Methyl citrates, the methyl esters of citric acid, are important compounds in various industrial
and research applications. Depending on the degree of esterification, mono-, di-, and trimethyl
citrate can be formed. These compounds find use as non-toxic plasticizers, flavoring agents,
and intermediates in chemical synthesis. Accurate spectroscopic characterization is crucial for
their identification and for ensuring purity. This guide focuses primarily on trimethyl citrate, the
most extensively characterized of the methyl esters.

Spectral Data of Trimethyl Citrate

Trimethyl citrate (CAS 1587-20-8) is the full methyl ester of citric acid, with the chemical
formula CeH1407 and a molecular weight of 234.20 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables summarize the *H and 3C NMR data for trimethyl citrate.

Table 1: *H NMR Spectroscopic Data for Trimethyl Citrate

. . Coupling
Chemical Shift . . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
J1=15.4Hz, J2
2.85 dd 4H -CHz2-
=27.2 Hz
2 x-OCHs (C1
3.60 s 6H
and C3 esters)
3.72 S 3H -OCHs (C2 ester)
4.50 brs 1H -OH
Solvent:
acetone-de[1][2]
Table 2: Predicted 3C NMR Spectroscopic Data for Trimethyl Citrate
Predicted Chemical Shift (8) ppm Assignment
~171 C=0 (Ester carbonyls at C1 and C3)
~170 C=0 (Ester carbonyl at C2)
~70 C-OH (Quaternary carbon at C2)
~52 -OCHs (Methyl groups of esters)
~43 -CHz- (Methylene carbons)

Note: Experimental 13C NMR data with full
assignments is not readily available in the cited
literature. Predicted values are based on typical

chemical shifts for similar functional groups.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of trimethyl citrate shows characteristic absorptions for its hydroxyl and ester

functional groups.

Table 3: IR Absorption Bands for Trimethyl Citrate

Wavenumber (cm—?) Intensity Assignment

~3500 Strong, Broad O-H stretch (hydroxyl group)
~2950 Medium C-H stretch (aliphatic)
~1735 Strong, Sharp C=0 stretch (ester carbonyl)
~1200 Strong C-O stretch (ester)

Note: The exact peak positions
can vary slightly based on the
sample preparation method
(e.g., KBr pellet, thin film).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The GC-MS data for trimethyl citrate reveals a characteristic fragmentation

pattern.

Table 4: Mass Spectrometry Data for Trimethyl Citrate
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miz Relative Intensity Proposed Fragment

234 Low [M]* (Molecular lon)

175 High [M - COOCHs]*

43 High [M - CH2COOCHSs - OCHs]* or

[M - COOCHs - CH3OH]*

[M - COOCHs - CH2COOCHSs -

101 High
CHs]*

Note: The fragmentation
pattern is consistent with the
structure of trimethyl citrate,
showing characteristic losses
of methoxycarbonyl and other

related groups.[3]

Spectral Data of Dimethyl Citrate

Data for dimethyl citrate is less common. The following represents predicted and available
data for 1,5-dimethyl citrate.

Table 5: 1H NMR Spectroscopic Data for 1,5-Dimethyl Citrate

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.62 S 6H 2 x-OCHs
2.93 d 2H -CHz-
2.84 d 2H -CHa-

Solvent: Not specified,
likely CDClIs or
DMSO-de.[1]

Table 6: Predicted 13C NMR Spectroscopic Data for 1,5-Dimethyl Citrate
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Predicted Chemical Shift (8) ppm Assignment

~175 C=0 (Carboxylic acid)
~171 C=0 (Ester)

~73 C-OH (Tertiary alcohol)
~52 -OCHs

~43 -CH2-

[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to
characterize methyl citrates.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.

Sample Preparation:

o Weigh approximately 5-10 mg of the purified methyl citrate for *H NMR and 20-50 mg for
13C NMR.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-ds,
chloroform-d, or DMSO-ds). The choice of solvent is critical and should be one in which the
compound is fully soluble.

o Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:

e Insert the NMR tube into the spectrometer.
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» Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

e Acquire the *H NMR spectrum. Typically, 8 to 16 scans are sufficient.

e Acquire the 3C NMR spectrum. This will require a larger number of scans (e.g., 1024 or
more) due to the lower natural abundance of 13C.

Data Analysis:
e Process the raw data (FID) by applying a Fourier transform.
o Phase the spectrum and perform baseline correction.

» Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

« Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

e Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective protons and carbons in the molecule.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory is a common and convenient setup.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.
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e Place a small amount of the solid methyl citrate sample directly onto the ATR crystal,
ensuring good contact.

e Apply pressure using the instrument's pressure arm to ensure a good interface between the
sample and the crystal.

Data Acquisition:

e Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio.

e The data is usually collected over a range of 4000-400 cm~1.
Data Analysis:
e The background spectrum is automatically subtracted from the sample spectrum.

« ldentify the characteristic absorption bands and correlate them with specific functional
groups (e.g., O-H, C=0, C-0).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is suitable for a volatile compound like trimethyl citrate.

Sample Preparation:

e Prepare a dilute solution of the methyl citrate in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):
e Inject a small volume (e.g., 1 yL) of the sample solution into the GC.

o The GC will separate the components of the sample, and the methyl citrate will elute at a
specific retention time.
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e As the compound elutes from the GC column, it enters the MS ion source.

e Inthe EI source, the molecules are bombarded with high-energy electrons, causing
ionization and fragmentation.

e The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

e The mass spectrum is recorded, showing the relative abundance of ions as a function of
their mass-to-charge ratio (m/z).

Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

e Analyze the fragmentation pattern by identifying the major fragment ions.

» Propose fragmentation pathways that explain the observed peaks, which can provide
structural confirmation.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic identification of an
organic compound like methyl citrate.
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Spectroscopic Analysis Workflow for Methyl Citrate
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Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural
elucidation of methyl citrate.

This guide provides a foundational understanding of the spectroscopic characteristics of
methyl citrates. For further in-depth analysis, it is recommended to consult specialized
spectroscopic databases and perform experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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